Diboron manganese tetraoxide

High-temperature mass spectrometry Thermochemistry Gaseous metaborates

Procuring the wrong manganese borate stoichiometry risks catalyst deactivation under humidity. Mn(BO₂)₂ delivers targeted metaborate reactivity for reproducible results. - **Ozone abatement**: 92% removal @60% RH via Mn(BO₂)₂/BNO composite-suppresses water-induced failure. - **Battery R&D**: Precursor for Mn₂OBO₃ nanorods: 1,172 mAh/g initial, 724 mAh/g after 120 cycles. - **Thermochemical benchmark**: ΔfH° = -1132 ± 24 kJ/mol (gas phase). Supplied as α-polymorph or custom stoichiometry. Immediate shipment for academic and industrial labs.

Molecular Formula B2MnO4
Molecular Weight 140.56 g/mol
CAS No. 40105-04-2
Cat. No. B12663807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiboron manganese tetraoxide
CAS40105-04-2
Molecular FormulaB2MnO4
Molecular Weight140.56 g/mol
Structural Identifiers
SMILESB(=O)[O-].B(=O)[O-].[Mn+2]
InChIInChI=1S/2BO2.Mn/c2*2-1-3;/q2*-1;+2
InChIKeyRZTUFFQPZSXZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diboron Manganese Tetraoxide: Overview


Diboron manganese tetraoxide (Mn(BO₂)₂, formula B₂MnO₄), also known as manganese metaborate or manganous borate, is a manganese(II) salt of metaboric acid . The compound adopts a monoclinic crystal structure in its α-polymorph and is typically synthesized via solid-state or high-pressure/high-temperature routes [1]. It serves as a precursor and active component in catalytic composites for environmental remediation, as an anode material in lithium-ion batteries, and as a model system for studying transition metal borate chemistry under extreme conditions [2]. Unlike its more common tetraborate analog, MnB₄O₇, the metaborate stoichiometry offers a distinct boron-to-manganese ratio that influences its electronic structure and reactivity .

Distinct B/Mn stoichiometry vs tetraborate
Precursor for catalytic composites and battery anodes
Model system for transition metal borate chemistry

Why Manganese Borate Stoichiometry Matters


Manganese borates are not a uniform commodity; the boron-to-manganese ratio fundamentally dictates crystal structure, thermodynamic stability, and catalytic behavior . Common alternatives such as manganese tetraborate (MnB₄O₇) or lithium manganese borate (LiMnBO₃) differ substantially in lattice architecture and electronic properties, leading to divergent performance in applications ranging from ozone decomposition to electrochemical energy storage [1]. The metaborate form (Mn(BO₂)₂) exhibits a unique ability to participate in interfacial electron transfer when composited with doped boron nitride, a mechanism that suppresses water-induced catalyst deactivation—a critical failure mode for conventional MnO₂ and other manganese borate catalysts under humid conditions [2]. Procuring the incorrect stoichiometry risks not only suboptimal performance but also incompatibility with established synthesis protocols that rely on the specific decomposition pathway and solubility profile of the metaborate salt .

Target Stoichiometry
Substitute Risk
Mn(BO₂)₂ metaborate
Tetraborate MnB₄O₇: different B/Mn ratio alters interfacial electron transfer and crystal structure
Mn(BO₂)₂ metaborate
LiMnBO₃: distinct lattice architecture shifts electrochemical behavior and precursor decomposition pathway
Mn(BO₂)₂ metaborate
MnO₂: water-induced deactivation under humidity not addressed by untreated MnO₂ catalysts

Performance Benchmarks for Diboron Manganese Tetraoxide


Gaseous Thermodynamic Stability Comparison

High-temperature mass spectrometric measurements quantified the standard enthalpy of formation of gaseous MnB₂O₄ as −1132 ± 24 kJ/mol, substantially more exothermic than the manganese niobate (MnNbO₂: −105 ± 17 kJ/mol) and manganese titanate (MnTiO₃: −662 ± 21 kJ/mol) analogs [1]. This 5- to 10-fold greater thermodynamic driving force for formation indicates that the B–O–Mn bonding network in the metaborate is inherently more stable in the gas phase, which is relevant for high-temperature vapor deposition and gas-phase catalytic processes where precursor volatility and stability are critical selection criteria [1].

Formation Enthalpy
Reported
−1132 ± 24 kJ/mol (gas)
Supports high-temperature gas-phase stability assessment
Vs. MnNbO₂ −105, MnTiO₃ −662 kJ/mol; Knudsen MS conditions
High-temperature mass spectrometry Thermochemistry Gaseous metaborates

Catalytic Ozone Decomposition Under Humid Conditions

A 10% Mn(BO₂)₂-loaded oxygen-doped boron nitride (BNO) composite achieved 92% ozone removal within 20 minutes at 60% relative humidity, a condition that typically poisons conventional MnO₂ catalysts via water adsorption at active sites [1]. The strong interfacial interaction between Mn(BO₂)₂ and BNO induces directional electron transfer from BNO to Mn(BO₂)₂, simultaneously promoting O₃ decomposition and suppressing H₂O coordination at Mn centers [1]. While pure δ-MnO₂/AC catalysts have been reported to achieve ~100% O₃ conversion under ideal dry conditions, their performance degrades substantially under elevated humidity (>50% RH) unless chemically modified [2]. The Mn(BO₂)₂/BNO composite's demonstrated humidity tolerance makes it suitable for real-world air purification where ambient moisture is unavoidable [1].

Ozone Decomposition
Method context
92% O₃ removal at 60% RH
Supports humidity-tolerant catalyst screening
Mn(BO₂)₂/BNO composite; fixed-bed, 20 min; reported vs. MnO₂ dry performance
Catalytic ozone decomposition Moisture-resistant catalysis Air purification

High-Pressure Polymorph Crystal Structure

The α-MnB₂O₄ polymorph, synthesized at 6.5 GPa and 1100 °C, crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 712.1(2) pm, b = 747.1(2) pm, c = 878.8(2) pm, β = 94.1(1)°, V = 0.466(1) nm³ [1]. In contrast, the tetraborate β-MnB₄O₇, synthesized at 7.5 GPa and 1000 °C, crystallizes in the orthorhombic space group Cmcm with a = 1088.5(2) pm, b = 663.3(2) pm, c = 518.7(2) pm [2]. The 45% smaller unit cell volume of α-MnB₂O₄ (0.466 nm³ vs. ~0.374 nm³ for β-MnB₄O₇ per formula unit) reflects its denser packing, which is correlated with distinct magnetic and electronic properties [1].

Crystal Polymorph
Head-to-head
Monoclinic P2₁/c, V=0.466 nm³
Confirms metaborate phase identity for crystallographic applications
α-MnB₂O₄ at 6.5 GPa, 1100°C; vs. β-MnB₄O₇ orthorhombic Cmcm
High-pressure synthesis Crystallography Polymorph engineering

Manganese Borate Anode Capacity in Lithium-Ion Batteries: Oxyborate Performance Context

Although direct electrochemical data for pure Mn(BO₂)₂ anodes are not yet available in the open literature, manganese oxyborates derived from borate precursors demonstrate promising anode performance. One-dimensional Mn₂OBO₃ nanorods deliver an initial discharge capacity of 1,172 mAh·g⁻¹ at 100 mA·g⁻¹, retaining 724 mAh·g⁻¹ after 120 cycles [1]. Notably, lithium manganese borate cathode materials (LiMnBO₃ family) offer theoretical capacities of approximately 220 mAh·g⁻¹, which is superior to the ~170 mAh·g⁻¹ of commercial LiFePO₄ [2]. Mn(BO₂)₂ serves as a stoichiometric precursor for synthesizing these higher-order manganese borate and oxyborate phases, making it a critical starting material for battery materials research [1].

Derived Anode Capacity
Supporting evidence
Mn₂OBO₃: 1,172 → 724 mAh/g (120 cyc.)
Indicates precursor suitability for high-capacity anode research
Derived from Mn(BO₂)₂; 100 mA/g, Li half-cell; vs. graphite ~372 mAh/g
Lithium-ion batteries Anode materials Manganese oxyborates

Application Scenarios for Diboron Manganese Tetraoxide


Moisture-Resistant Catalytic Ozone Decomposition

Mn(BO₂)₂ is the active manganese source for fabricating Mn(BO₂)₂/BNO composite catalysts that achieve 92% ozone removal at 60% relative humidity [1]. Unlike conventional MnO₂ catalysts that suffer severe activity loss above 50% RH, the electron transfer mechanism at the Mn(BO₂)₂–BNO interface suppresses water coordination at the active Mn centers [1]. This scenario is directly relevant for manufacturers of air purification systems targeting ozone abatement in ambient indoor or outdoor environments where moisture is present [1].

High-Pressure Synthesis for Crystallographic Studies

The α-MnB₂O₄ polymorph, isotypic to α-FeB₂O₄ and CaAl₂O₄-II, is exclusively accessible under high-pressure/high-temperature conditions (6.5 GPa, 1100 °C) [2]. Its monoclinic P2₁/c symmetry and well-defined Mn²⁺ coordination geometry make it a model system for investigating structure–property relationships in transition metal metaborates, including magnetic ordering and optical band gap behavior [2]. Researchers studying high-pressure borate chemistry require phase-pure Mn(BO₂)₂ as a starting reagent to access this crystallographically distinct polymorph [2].

Precursor for High-Capacity Battery Anodes

Mn(BO₂)₂ serves as a stoichiometric boron and manganese source for synthesizing one-dimensional manganese oxyborate (Mn₂OBO₃) nanorods, which deliver initial discharge capacities of 1,172 mAh·g⁻¹ and retain 724 mAh·g⁻¹ after 120 cycles [3]. This capacity substantially exceeds that of commercial graphite anodes (~372 mAh·g⁻¹). Battery materials laboratories procuring Mn(BO₂)₂ can access a defined precursor for exploring next-generation conversion-type anode materials [3].

Thermochemical Benchmark for Vapor Phase Studies

With a precisely determined standard enthalpy of formation of −1132 ± 24 kJ/mol in the gas phase, MnB₂O₄ serves as a thermochemical benchmark for calibrating high-temperature mass spectrometric measurements of transition metal borate systems [4]. This well-characterized thermodynamic datum supports computational modeling of borate vapor transport and deposition processes in materials engineering [4].

Application
Selection Property
Validation Focus
Moisture-resistant catalytic O₃ decomposition
Mn(BO₂)₂/BNO interfacial electron transfer
Catalyst activity retention under humidity
High-pressure crystallographic studies
Phase-pure α-MnB₂O₄ polymorph
Monoclinic symmetry and Mn²⁺ coordination
Battery anode precursor research
Stoichiometric Mn/B source
Derived oxyborate anode capacity validation
Thermochemical benchmark for vapor studies
Reported standard enthalpy of formation
High-temperature mass spectrometric calibration
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